molecular formula C19H13N3O7S B2522574 Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-39-9

Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2522574
CAS No.: 477326-39-9
M. Wt: 427.39
InChI Key: GEKGUBXDGZVUPK-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a methyl ester, a dinitrobenzamido group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the phenyl group and the dinitrobenzamido moiety. The final step involves esterification to introduce the methyl ester group.

    Thiophene Core Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Phenyl Group Introduction: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Dinitrobenzamido Group Addition: The dinitrobenzamido group is typically introduced via a nucleophilic substitution reaction, where a dinitrobenzoyl chloride reacts with an amine-functionalized thiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the nitro groups to amino groups. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the nitro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of new antibiotics or anticancer agents.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new polymers and materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The dinitrobenzamido group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in cancer cells.

Comparison with Similar Compounds

Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives and dinitrobenzamido compounds:

    Thiophene Derivatives: Compounds such as 2,5-diphenylthiophene and 3-methylthiophene share the thiophene core but differ in their substituents, leading to variations in their chemical and physical properties.

    Dinitrobenzamido Compounds: Compounds like 3,5-dinitrobenzamide and 3,5-dinitrobenzoic acid share the dinitrobenzamido group but differ in their overall structure, affecting their reactivity and applications.

Conclusion

This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.

Properties

IUPAC Name

methyl 3-[(3,5-dinitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S/c1-29-19(24)17-15(10-16(30-17)11-5-3-2-4-6-11)20-18(23)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKGUBXDGZVUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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